Nudifloramide

Description

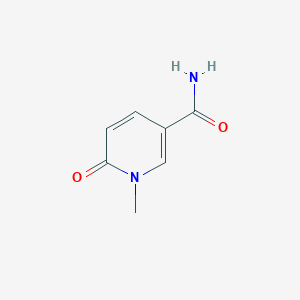

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQSXXWTCJPCBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220374 |

Source

|

| Record name | N'-Methyl-2-pyridone-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N1-Methyl-2-pyridone-5-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

701-44-0 |

Source

|

| Record name | N1-Methyl-2-pyridone-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Methyl-2-pyridone-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Methyl-2-pyridone-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NUDIFLORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68139USC7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N1-Methyl-2-pyridone-5-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nudifloramide: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, chemically known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a significant metabolite of nicotinamide (a form of Vitamin B3) and caffeine. Initially identified in biological fluids, its discovery and study have evolved from a simple metabolic end-product to a molecule of interest in clinical diagnostics and pharmacology, particularly due to its role as a uremic toxin and an inhibitor of poly(ADP-ribose) polymerase (PARP). This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data, detailed experimental protocols, and visualizing its metabolic pathway and isolation workflows.

Discovery and Identification

While the compound was known synthetically, its definitive identification as a major metabolite in humans was a key discovery. A notable study identified this compound as a major, constant component in human urine, irrespective of coffee consumption, highlighting its endogenous origin primarily from the metabolism of the vitamin niacin.[1] This discovery shifted its status from a mere chemical entity to a biologically relevant molecule.

Chemical and Physical Properties

This compound is a water-soluble, low-molecular-weight compound. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |

| Synonyms | This compound, N1-Methyl-2-pyridone-5-carboxamide, 2PY, NMPC |

| CAS Number | 701-44-0 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): 5 mg/ml[2][3] |

| UV Absorption (λmax) | 257, 301 nm[2] |

Biological Significance

This compound is an active metabolite of nicotinamide.[2] It is formed via a two-step enzymatic process and is now recognized for several key biological roles:

-

Major Metabolite: It is one of the primary end-products of nicotinamide-adenine dinucleotide (NAD) degradation.[4]

-

Uremic Toxin: Elevated plasma levels of this compound are observed in patients with chronic renal failure, leading to its classification as a uremic toxin.[5][6]

-

Enzyme Inhibitor: It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and cell death.[2]

Metabolic Pathway and Formation

This compound is not directly synthesized from nicotinamide. The pathway involves an initial methylation followed by oxidation.

-

Methylation: Nicotinamide is first methylated by the enzyme Nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA).[5]

-

Oxidation: Subsequently, MNA is oxidized by Aldehyde Oxidase (AOX) to yield this compound (N1-Methyl-2-pyridone-5-carboxamide).[2][5]

References

- 1. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]

- 5. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Nudifloramide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a terminal metabolite of nicotinamide (a form of vitamin B3). While historically known as a uremic toxin that accumulates in patients with chronic kidney disease, recent research has unveiled its role as a modulator of cellular processes, primarily through the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its metabolic pathway and mechanism of action as a PARP-1 inhibitor. Detailed methodologies for its synthesis, quantification in biological matrices, and assessment of its enzymatic inhibitory activity are presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a pyridone derivative with the IUPAC name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.[1][2] Its chemical structure consists of a pyridone ring with a methyl group attached to the nitrogen atom and a carboxamide group at the 3-position.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |

| Synonyms | N-methyl-2-pyridone-5-carboxamide, 2-Py, Met2PY, NMPC |

| CAS Number | 701-44-0 |

| Chemical Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol [3] |

| Canonical SMILES | CN1C=C(C=CC1=O)C(=O)N |

| InChI Key | JLQSXXWTCJPCBC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | Sigma-Aldrich |

| Melting Point | 210-21.5 °C | Sigma-Aldrich |

| Water Solubility | 41.4 g/L (Predicted) | HMDB |

| logP | -0.96 (Predicted) | HMDB |

| pKa (Strongest Acidic) | 15.93 (Predicted) | HMDB |

| pKa (Strongest Basic) | 1.36 (Predicted) | HMDB |

| UV Absorption Maxima (λmax) | 257, 301 nm | Cayman Chemical |

| Solubility in Organic Solvents | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 5 mg/mL | Cayman Chemical |

Biological Activity and Signaling Pathway

This compound is a key player in the catabolism of nicotinamide and has a significant impact on cellular signaling through its inhibition of PARP-1.

Nicotinamide Catabolism Pathway

This compound is the terminal metabolite of nicotinamide. The metabolic pathway involves the methylation of nicotinamide to N-methylnicotinamide (MNA) by nicotinamide N-methyltransferase (NNMT). MNA is then oxidized to this compound (2-PY) and N-methyl-4-pyridone-3-carboxamide (4-PY) by aldehyde oxidase (AOX).[4][5]

PARP-1 Inhibition

This compound is an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair and genomic stability.[6][7] PARP-1 is activated by DNA strand breaks and catalyzes the transfer of ADP-ribose units from NAD+ to itself and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains. These PAR chains recruit DNA repair machinery to the site of damage. This compound, as a structural mimic of the nicotinamide moiety of NAD+, competes with NAD+ for binding to the catalytic domain of PARP-1, thereby inhibiting its enzymatic activity. This inhibition prevents the formation of PAR chains and the subsequent recruitment of DNA repair proteins.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound was first described by Grudzinski in 1962.[4][5] While access to the full historical text can be limited, the synthesis generally involves the methylation of a nicotinamide precursor followed by oxidation. Researchers seeking to synthesize this compound should refer to this original publication for the specific reaction conditions and purification methods.

Reference: Grudzinski, S. (1962). Roczniki Chemii, 36, 1705-1708.

Quantification of this compound in Biological Samples

High-performance liquid chromatography (HPLC) with UV detection is a common method for the quantification of this compound in biological fluids such as urine.[8][9] A validated LC-MS/MS method offers higher sensitivity and selectivity, particularly for plasma samples.[10]

Table 3: Reported HPLC Parameters for this compound Quantification in Urine

| Parameter | Condition |

| Column | C18 reverse-phase (5 µm) |

| Mobile Phase | Acetonitrile (5%), Acetic Acid (0.05%) in water |

| Detection | UV |

Sample Preparation Workflow for Urinary this compound Analysis:

PARP-1 Inhibition Assay

The inhibitory activity of this compound on PARP-1 can be determined using commercially available assay kits. These assays typically measure the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR). A common method involves a colorimetric or fluorometric readout.

General Protocol for PARP-1 Inhibition Assay:

-

Prepare Reagents: Reconstitute PARP-1 enzyme, activated DNA, NAD+, and this compound at various concentrations.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, activated DNA, PARP-1 enzyme, and varying concentrations of this compound or a known inhibitor (positive control).

-

Initiate Reaction: Add NAD+ to start the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the detection reagent. Measure the signal (absorbance or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each this compound concentration and determine the IC₅₀ value.

Workflow for PARP-1 Inhibition Assay:

Conclusion

This compound is a biologically significant metabolite with a well-defined role in nicotinamide catabolism and PARP-1 inhibition. Its chemical properties and biological activities make it a molecule of interest for researchers in nephrology, oncology, and drug development. This technical guide provides a foundational understanding of this compound, though it is important to note that detailed, step-by-step experimental protocols for its synthesis and analysis require access to specific, and at times, older literature or the development and validation of new methods based on the principles outlined herein. Further research into the therapeutic potential of this compound and its derivatives is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. High-Precision Automated Workflow for Urinary Untargeted Metabolomic Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. catalog.hathitrust.org [catalog.hathitrust.org]

- 5. researchgate.net [researchgate.net]

- 6. cia.gov [cia.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Measurement of N-methyl-2-pyridone-5-carboxamide in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Nudifloramide: A Mammalian Metabolite, Not a Natural Product of Plants

An In-depth Technical Guide on the Endogenous Occurrence and Biological Significance of Nudifloramide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Contrary to inquiries about its presence in flora, this compound, scientifically known as N-methyl-2-pyridone-5-carboxamide (2PY), is not a naturally occurring compound in plants. Instead, it is a significant endogenous metabolite in mammalian biological systems. This compound is a downstream product of nicotinamide (a form of vitamin B3) metabolism and a terminal product of nicotinamide adenine dinucleotide (NAD+) degradation.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthesis, quantitative occurrence, and biological activity of this compound in mammals, with a particular focus on its clinical relevance in renal health.

Biosynthesis of this compound in Mammalian Systems

This compound is synthesized from nicotinamide through a two-step enzymatic process. The initial step involves the methylation of nicotinamide to form 1-methylnicotinamide. Subsequently, this intermediate is oxidized by the enzyme aldehyde oxidase (AOX) to yield this compound.[2] This metabolic pathway is a crucial route for the catabolism and elimination of excess nicotinamide.

References

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for "Pulvilloric Acid"

For scientific researchers embarking on studies involving Pulvilloric acid, a targeted approach to information discovery is critical. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the process of finding relevant literature, methodologies, and comparative data. The keywords are categorized by specific researcher intents, from foundational exploration to validation and comparative analysis, providing a roadmap for effective content creation and information retrieval in the scientific domain.

| Category | Long-tail Keyword |

| Foundational & Exploratory | |

| discovery and isolation of Pulvilloric acid | |

| Pulvilloric acid biosynthesis pathway | |

| natural sources of Pulvilloric acid | |

| chemical structure of Pulvilloric acid | |

| physical and chemical properties of Pulvilloric acid[1] | |

| Pulvilloric acid biological activity screening | |

| degradation products of Pulvilloric acid | |

| hydrogenation of Pulvilloric acid | |

| quinone methide structure of Pulvilloric acid | |

| relationship between Pulvilloric acid and Pulvinic acids | |

| spectroscopic data of Pulvilloric acid (NMR, MS, IR) | |

| solubility of Pulvilloric acid in different solvents | |

| potential therapeutic targets of Pulvilloric acid | |

| in silico modeling of Pulvilloric acid interactions | |

| literature review of Pulvilloric acid research | |

| Methodological & Application | |

| methods for Pulvilloric acid extraction from P. pulvillorum | |

| protocol for Pulvilloric acid purification | |

| analytical techniques for Pulvilloric acid quantification | |

| HPLC method for Pulvilloric acid analysis | |

| LC-MS/MS parameters for Pulvilloric acid detection | |

| synthesis of Pulvilloric acid derivatives | |

| using Pulvilloric acid as a chemical standard | |

| experimental design for Pulvilloric acid bioassays | |

| cell-based assays for Pulvilloric acid activity | |

| animal models for studying Pulvilloric acid effects | |

| protocol for testing antibacterial activity of Pulvilloric acid | |

| application of Pulvilloric acid in drug discovery | |

| developing a Pulvilloric acid-based research probe | |

| large-scale production of Pulvilloric acid | |

| formulation of Pulvilloric acid for in vivo studies | |

| Troubleshooting & Optimization | |

| improving yield of Pulvilloric acid extraction | |

| overcoming Pulvilloric acid stability issues | |

| troubleshooting Pulvilloric acid purification steps | |

| optimizing HPLC separation of Pulvilloric acid isomers | |

| reducing degradation of Pulvilloric acid during storage | |

| challenges in Pulvilloric acid synthesis | |

| improving the solubility of Pulvilloric acid for assays | |

| minimizing batch-to-batch variability of Pulvilloric acid | |

| dealing with interference in Pulvilloric acid quantification | |

| optimizing reaction conditions for Pulvilloric acid derivatization | |

| method refinement for consistent Pulvilloric acid bioassay results | |

| preventing oxidation of Pulvilloric acid in solution | |

| strategies to enhance the bioavailability of Pulvilloric acid | |

| addressing cytotoxicity of Pulvilloric acid in cell lines | |

| improving the efficiency of Pulvilloric acid synthesis | |

| Validation & Comparative | |

| confirming the structure of Pulvilloric acid by X-ray crystallography | |

| validation of an analytical method for Pulvilloric acid | |

| comparing the bioactivity of Pulvilloric acid and its derivatives | |

| Pulvilloric acid vs other natural phenols activity | |

| comparative analysis of Pulvilloric acid and Variegatic acid | |

| validating the mechanism of action of Pulvilloric acid | |

| cross-validation of Pulvilloric acid quantification methods | |

| comparing the efficacy of Pulvilloric acid to known antibiotics | |

| in vitro and in vivo correlation of Pulvilloric acid activity | |

| independent replication of Pulvilloric acid studies | |

| comparing the spectroscopic data of synthetic vs natural Pulvilloric acid | |

| head-to-head comparison of Pulvilloric acid and Atromentic acid | |

| benchmarking Pulvilloric acid activity against a reference compound | |

| validation of Pulvilloric acid as a biomarker | |

| comparative study of Pulvilloric acid from different fungal strains |

References

Nudifloramide's Biological Spectrum: A Deeper Dive Beyond PARP Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide (N-methyl-2-pyridone-5-carboxamide), an endogenous metabolite of nicotinamide adenine dinucleotide (NAD+), is primarily recognized for its role as a potent inhibitor of poly(ADP-ribose) polymerase (PARP). While this function is central to its biological activity, particularly in the context of uremic toxicity associated with chronic renal failure, a comprehensive understanding requires an exploration of the downstream cellular consequences that extend beyond simple enzyme inhibition. This technical guide synthesizes the current knowledge of this compound, detailing its metabolic origin, its well-established role as a PARP inhibitor, and the subsequent cascade of cellular events. We provide structured quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to offer a complete picture of this compound's biological functions for the research and drug development community.

Introduction: The Metabolic Origin of this compound

This compound is a terminal metabolite in the degradation pathway of NAD+, a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including PARPs.[1] Nicotinamide, released during NAD+ catabolism, is methylated and subsequently oxidized to form this compound.[2] Under normal physiological conditions, this compound is excreted in the urine. However, in pathological states such as chronic renal failure, its clearance is impaired, leading to systemic accumulation and potential toxicity.[1][3]

The Primary Biological Function: PARP Inhibition

The most well-documented biological function of this compound is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[3] PARP-1 is a key enzyme in the DNA damage response, where it detects DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins, a process crucial for the recruitment of DNA repair machinery.

Quantitative Data on PARP Inhibition

The inhibitory potency of this compound against PARP has been quantified, providing a basis for understanding its biological effects.

| Compound | Target | IC50 | Reference |

| This compound | PARP | 8 µM | [2] |

Beyond PARP Inhibition: The Downstream Cellular Consequences

While direct inhibition of PARP is the primary mechanism, the significant biological ramifications of this action extend to a variety of cellular processes. Understanding these downstream effects is critical for a complete picture of this compound's function.

Impairment of DNA Repair

By inhibiting PARP, this compound disrupts the efficient repair of DNA single-strand breaks. This can lead to the accumulation of DNA damage, genomic instability, and, in cells with compromised homologous recombination repair pathways, synthetic lethality. This principle is the foundation for the clinical use of other PARP inhibitors in cancer therapy.

Altered Cellular Stress Response and Apoptosis

PARP-1 is also involved in regulating cell death pathways.[1] Inhibition of PARP by this compound can modulate the cellular response to stress. Depending on the cellular context and the extent of DNA damage, this can either protect cells from or sensitize them to apoptosis.

Modulation of Inflammatory Responses

PARP-1 plays a role in the regulation of transcription factors, including NF-κB, which is a master regulator of inflammation. By inhibiting PARP, this compound may indirectly influence inflammatory signaling pathways.

Visualizing the Pathways

To elucidate the complex relationships discussed, the following diagrams illustrate the metabolic and signaling pathways involving this compound.

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound.

PARP Activity Assay (Colorimetric)

This protocol provides a method for quantifying the inhibitory effect of this compound on PARP activity in vitro.

Materials:

-

Recombinant human PARP-1 enzyme

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

-

Histones (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-HRP

-

TMB Substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

96-well microplate

-

This compound stock solution (in DMSO)

Procedure:

-

Coat a 96-well plate with histones and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add PARP-1 enzyme to each well.

-

Add varying concentrations of this compound (and a vehicle control) to the wells.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.

-

Wash the plate to remove unincorporated NAD+.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add stop solution and read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of PARP inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT)

This protocol assesses the effect of this compound on the viability of cultured cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration.

Conclusion

While this compound's identity is firmly rooted in its role as a PARP inhibitor, a thorough understanding of its biological functions necessitates looking beyond this primary interaction. The downstream consequences of PARP inhibition, including impaired DNA repair, altered cellular stress responses, and potential modulation of inflammation, constitute the broader spectrum of this compound's cellular impact. For researchers in drug development and related fields, recognizing these extended effects is crucial for accurately interpreting experimental data and for exploring the potential therapeutic or toxicological implications of this endogenous metabolite. Future research may yet uncover novel, PARP-independent functions of this compound, but for now, its story is one of a key metabolite that directly interfaces with the critical machinery of genome maintenance.

References

Nudifloramide: A Technical Guide to its Mechanism of Action as a Uremic Toxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a metabolite of nicotinamide (a form of vitamin B3) that accumulates in patients with chronic kidney disease (CKD).[1] Recognized as a uremic toxin by the European Uremic Toxin (EUTox) working group, its elevated plasma concentrations are associated with the progression of uremia. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its role as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and its potential downstream effects on cellular function.

Accumulation and Quantitative Data in Chronic Kidney Disease

The impaired renal clearance in CKD patients leads to a significant accumulation of this compound in the blood. Studies have quantified the plasma concentrations of this compound in healthy individuals and those with varying stages of renal failure, highlighting its potential as a biomarker for uremic toxicity.

| Subject Group | Mean Plasma this compound (2PY) Concentration (µmol/L) | Reference |

| Healthy Subjects | 0.83 ± 0.18 | |

| Patients with Advanced Renal Failure | 15.5 ± 5.8 (can increase up to 40) | |

| Healthy Subjects (alternative study) | 9.01 ± 4.47 | [2] |

| Uremic Patients | 26.42 ± 21.56 | [2] |

| Highest Concentration in Uremic Patients | 51.26 ± 23.60 | [2] |

Core Mechanism of Action: PARP-1 Inhibition

The primary established mechanism of action for this compound as a uremic toxin is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a nuclear enzyme crucial for DNA repair, genomic stability, and the regulation of various cellular processes.

Signaling Pathway of this compound-induced PARP-1 Inhibition

Inhibition of PARP-1 by this compound disrupts the DNA damage response. While short-term inhibition can be protective against certain cellular stresses, chronic inhibition due to its accumulation in uremia is likely detrimental, potentially leading to impaired DNA repair and genomic instability.[2]

Potential Downstream Effects of PARP-1 Inhibition

The consequences of chronic PARP-1 inhibition by this compound in the uremic environment are multifaceted and are areas of ongoing research.

Oxidative Stress

While direct studies on this compound's effect on specific inducers of oxidative stress are limited, PARP-1 inhibition is known to be linked to cellular redox balance. It is hypothesized that the accumulation of this compound could contribute to the increased oxidative stress observed in CKD patients. A potential, yet unconfirmed, mechanism involves the dysregulation of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature and kidneys.

Putative Signaling Pathway of this compound and Oxidative Stress

KLOTHO Expression

Klotho is an anti-aging protein predominantly expressed in the kidneys, and its deficiency is a hallmark of CKD. Oxidative stress is known to suppress Klotho expression. Therefore, it is plausible that this compound, by potentially contributing to oxidative stress, could indirectly lead to a reduction in Klotho levels, further exacerbating the pathophysiology of CKD. Direct experimental evidence for this link is currently lacking.

Experimental Protocols

Detailed experimental protocols are essential for the continued investigation of this compound's toxic mechanisms. Below are standardized methodologies that can be adapted to study its effects.

PARP-1 Inhibition Assay (Cell-Based)

This protocol outlines a general method to assess the inhibitory effect of this compound on PARP-1 activity in a relevant cell line, such as human renal proximal tubule epithelial cells (RPTECs) or human umbilical vein endothelial cells (HUVECs).

-

Cell Culture: Culture cells to 80-90% confluency in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 24 hours). Include a positive control (a known PARP-1 inhibitor like Olaparib) and a vehicle control.

-

Induction of DNA Damage: Induce DNA damage using an agent such as hydrogen peroxide (H₂O₂) or a topoisomerase inhibitor.

-

Cell Lysis: Lyse the cells to extract nuclear proteins.

-

PARP Activity Assay: Utilize a commercially available PARP activity assay kit (colorimetric or fluorescent) to measure the amount of poly(ADP-ribose) (PAR) generated.

-

Data Analysis: Quantify the reduction in PARP activity in this compound-treated cells compared to the vehicle control.

NADPH Oxidase Activity Assay

This protocol provides a framework for measuring the effect of this compound on NADPH oxidase activity, a key source of cellular ROS.

-

Cell Culture and Treatment: Culture and treat endothelial or renal cells with this compound as described above.

-

Cell Homogenization: Prepare cell homogenates that contain the NADPH oxidase enzyme complex.

-

Assay Reaction: Initiate the reaction by adding NADPH to the cell homogenate in the presence of a detection reagent (e.g., lucigenin for chemiluminescence or cytochrome c for spectrophotometry).

-

Measurement: Measure the production of superoxide in real-time using a luminometer or spectrophotometer.

-

Data Analysis: Compare the rate of superoxide production in this compound-treated samples to control samples.

Experimental Workflow for Investigating this compound's Effects

Conclusion and Future Directions

This compound is a significant uremic toxin that exerts its primary toxic effect through the inhibition of PARP-1. Its accumulation in CKD patients likely contributes to the systemic complications of uremia. While the link to PARP-1 inhibition is well-supported, further research is needed to fully elucidate the downstream consequences, particularly its role in promoting oxidative stress and potentially downregulating Klotho expression. The experimental protocols outlined in this guide provide a foundation for future investigations aimed at a more comprehensive understanding of this compound's pathophysiology and the development of targeted therapeutic interventions.

References

An In-depth Technical Guide on the Endogenous Synthesis of Nudifloramide (N¹-methyl-2-pyridone-5-carboxamide) in Mammals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous synthesis, physiological concentrations, and biological activities of Nudifloramide, also known as N¹-methyl-2-pyridone-5-carboxamide (2PY). This document details the biosynthetic pathway, presents quantitative data on its presence in biological fluids, outlines experimental protocols for its detection, and discusses its role as a uremic toxin and a PARP inhibitor.

Introduction: Clarifying the Identity of this compound

The term "this compound" is synonymously used for N¹-methyl-2-pyridone-5-carboxamide (2PY), an endogenously synthesized metabolite in mammals.[1] It is a crucial end-product of the degradation pathway of nicotinamide adenine dinucleotide (NAD+).[1] This compound is of significant interest due to its accumulation in chronic kidney disease (CKD), where it acts as a uremic toxin, and its ability to inhibit poly (ADP-ribose) polymerase-1 (PARP-1).[2][3][4]

Endogenous Biosynthesis of this compound (2PY)

The synthesis of this compound (2PY) in mammals is a two-step enzymatic process primarily occurring in the liver. It begins with the methylation of nicotinamide (a form of vitamin B3), followed by an oxidation reaction.

-

Methylation of Nicotinamide: Nicotinamide is methylated to form N¹-methylnicotinamide (MNA). This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).

-

Oxidation of MNA: MNA is subsequently oxidized to this compound (2PY). This final step is catalyzed by the cytosolic enzyme aldehyde oxidase (AOX).[2][3][5]

Another major metabolite, N-methyl-4-pyridone-5-carboxamide (4PY), can also be formed from MNA by aldehyde oxidase.[2][3] The ratio of 2PY to 4PY varies depending on the species and gender.[2][3]

Figure 1: Biosynthetic Pathway of this compound (2PY).

Quantitative Data: Concentrations in Biological Fluids

The concentration of this compound (2PY) in human plasma and urine varies with age and renal function. It is significantly elevated in patients with chronic kidney disease.

| Biological Fluid | Condition | Concentration (µmol/L) | Reference |

| Plasma | Healthy Young Subjects (5-16 years) | 0.39 ± 0.22 | [3] |

| Plasma | Healthy Older Subjects (50-90 years) | ~1.01 (2.6-fold higher than young) | [3] |

| Plasma | Healthy Adult Subjects | 9.01 ± 4.47 | [3] |

| Plasma | Uremic Patients | 26.42 ± 21.56 | [3] |

| Plasma | Dialysis Patients | 40 | [3] |

| Urine (24h excretion) | Renal Transplant Recipients | Median: 178.1 (130.3–242.8) µmol/day | [6] |

| Urine (24h excretion) | Healthy Kidney Donors | Median: 155.6 (119.6–217.6) µmol/day | [6] |

Experimental Protocols for Detection and Quantification

The quantification of this compound (2PY) in biological samples is typically performed using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This protocol describes a method for the simultaneous analysis of 2PY and its precursor MNA in urine.

-

Sample Preparation:

-

Acidify 100 µL of urine sample.

-

For 2PY extraction, add 300 µL of saturated potassium carbonate and 25 µL of an internal standard.

-

Mix the sample on a rotary mixer for 2 minutes.

-

Add 5 mL of diethyl ether, mix for a further 20 minutes, and then centrifuge for 1 minute at 3,000 rpm.[7]

-

For MNA extraction, a cation exchange step is performed.[8]

-

-

HPLC Conditions:

-

Quantification:

Figure 2: Workflow for HPLC-UV analysis of this compound (2PY).

Biological Activity and Signaling Pathways

In patients with chronic kidney disease, impaired renal clearance leads to the accumulation of 2PY in the plasma.[3] The European Uremic Toxin (EUTox) working group has classified 2PY as a uremic toxin.[2][3] Elevated levels of 2PY are associated with toxic effects, potentially through the inhibition of key cellular enzymes.

This compound (2PY) is a known inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[2][4][5] The IC50 value for PARP-1 inhibition by 2PY is approximately 8 µM.[5]

PARP inhibitors, in a broader context, act as competitive inhibitors of NAD+.[9][10] They bind to the catalytic domain of PARP enzymes, preventing the synthesis of poly (ADP-ribose) chains. This, in turn, impedes the recruitment of DNA repair machinery to sites of DNA damage.[9][10] The inhibition of PARP-1 by elevated levels of 2PY in uremic patients could contribute to cellular dysfunction.

Figure 3: PARP-1 Inhibition Pathway by this compound (2PY).

Conclusion

This compound (2PY) is an endogenously synthesized metabolite of nicotinamide with significant physiological and pathological relevance. Its biosynthesis is well-characterized, and reliable methods for its quantification in biological fluids are established. The accumulation of this compound in chronic kidney disease and its inhibitory effect on PARP-1 highlight its importance as a uremic toxin and a molecule of interest for further research in nephrology and drug development. This guide provides a foundational understanding for scientists and researchers working in these fields.

References

- 1. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain [frontiersin.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Nudifloramide: Metabolism, Physiological Significance, and a Framework for Pharmacokinetic Evaluation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of Nudifloramide, a key metabolite of nicotinamide. While direct pharmacokinetic studies on exogenously administered this compound are not available in the current scientific literature, this document consolidates existing knowledge on its formation, physiological roles, and provides a hypothetical framework for its pharmacokinetic characterization.

Introduction to this compound

This compound, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a primary end-product of nicotinamide adenine dinucleotide (NAD) degradation.[1][2][3] It is an endogenous metabolite formed from nicotinamide, a form of vitamin B3.[4][5] this compound has garnered significant interest due to its biological activities, including the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and cellular stress responses.[1][5][6] Its accumulation in the body is notably observed in individuals with chronic renal failure, leading to its classification as a uremic toxin.[7][8]

Metabolic Pathway of this compound

This compound is not directly absorbed but is synthesized in the body from nicotinamide. The metabolic cascade involves the methylation of nicotinamide to form 1-methylnicotinamide, which is then oxidized by aldehyde oxidase to yield this compound.[5]

Endogenous Concentrations of this compound

While pharmacokinetic parameters for administered this compound are unavailable, concentrations of this endogenous metabolite have been quantified in various biological matrices in both healthy and diseased states.

| Biological Matrix | Condition | Concentration | Reference |

| Blood | Normal | 9.00 +/- 4.47 uM | [8] |

| Blood | Dialysis Patients | 40 µmol/L (approximately 6086 ng/mL) | [7] |

| Urine | Normal (Adult) | 6.3 (5.7-10.2) umol/mmol creatinine | [8] |

| Urine | Normal (Newborn) | 0.71 (0.13-2.88) umol/mmol creatinine | [8] |

| Urine | Normal (Children) | 2.0 (0.67-5.10) umol/mmol creatinine | [8] |

Hypothetical Framework for Pharmacokinetic Studies of this compound

Should this compound be investigated as a potential therapeutic agent, its pharmacokinetic profile would need to be thoroughly characterized. The following section outlines a standard experimental protocol for a preclinical pharmacokinetic study in an animal model, such as rats.

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in rats.

Materials:

-

This compound (analytical grade)

-

Vehicle for administration (e.g., saline for IV, water or a suspension for PO)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Cannulas for blood sampling

-

Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

-

Animal Acclimatization and Preparation:

-

Acclimatize rats for at least one week under standard laboratory conditions.

-

Fast animals overnight before dosing, with free access to water.

-

Surgically implant cannulas in the jugular vein for serial blood sampling.

-

-

Drug Administration:

-

Intravenous (IV) Group: Administer this compound as a bolus injection via the tail vein at a specific dose (e.g., 1-5 mg/kg).

-

Oral (PO) Group: Administer this compound by oral gavage at a higher dose (e.g., 10-50 mg/kg) to account for potential incomplete absorption.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[9]

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data.

-

IV Administration: Calculate clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

-

PO Administration: Determine maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

-

Bioavailability (F%): Calculate the absolute oral bioavailability using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

-

Conclusion

This compound is a biologically active metabolite of nicotinamide with significant physiological and pathological implications. While its endogenous concentrations are documented, a comprehensive understanding of its pharmacokinetics and bioavailability following exogenous administration is currently lacking. The experimental framework provided in this guide outlines a standard approach to bridge this knowledge gap. Such studies would be essential for any future consideration of this compound as a therapeutic agent, providing critical data on its absorption, distribution, metabolism, and excretion. For researchers and drug development professionals, understanding both the endogenous nature and a potential pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential and safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]

- 3. N1-Methyl-2-pyridone-5-carboxamide - Wikiwand [wikiwand.com]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0004193) [hmdb.ca]

- 9. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Nudifloramide: A Detailed Protocol for Chemical Synthesis and Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide, is a biologically active molecule identified as an endogenous metabolite of nicotinamide (Vitamin B3) and a significant inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2] Its role as a uremic toxin has also been noted, accumulating in patients with chronic renal failure.[2] This document provides a comprehensive guide to the chemical synthesis of this compound, including a detailed experimental protocol for a classic and accessible synthetic route. Additionally, it outlines its known biological activities and associated pathways, offering valuable information for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (CAS 701-44-0) is a pyridone derivative with the molecular formula C₇H₈N₂O₂.[2][3] It is an active metabolite in the nicotinamide adenine dinucleotide (NAD⁺) degradation pathway.[1][2] The biological significance of this compound stems primarily from its inhibitory action on PARP, an enzyme family crucial for DNA repair and genomic stability.[1] This property places this compound and its analogs in the spotlight for potential therapeutic applications, particularly in oncology. Furthermore, its accumulation as a uremic toxin highlights its importance in nephrology and the study of metabolic disorders.[2] This application note offers a detailed protocol for the chemical synthesis of this compound, enabling researchers to produce this compound for further investigation.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of N-methylnicotinamide. The following protocol is based on established methods for the preparation of N-methyl-pyridones.

Synthesis Workflow

Caption: A schematic overview of the this compound synthesis process.

Experimental Protocol

Reaction: Oxidation of N-Methylnicotinamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-methylnicotinamide (1.0 eq) in 1 M aqueous sodium hydroxide (NaOH) solution at room temperature (20-25°C).

-

Reagent Addition: Prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (3.0 eq) in deionized water. Add this solution dropwise to the stirred solution of N-methylnicotinamide over 1 hour, maintaining the temperature between 20-25°C.

-

Reaction Time: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.

-

Work-up and Purification:

-

To the reaction mixture, add methanol (MeOH) to precipitate the inorganic salts (potassium ferrocyanide).

-

Filter the mixture through a pad of celite to remove the precipitated salts.

-

Wash the filter cake with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

-

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| N-Methylnicotinamide | ≥98% | Sigma-Aldrich |

| Potassium Ferricyanide | ACS Reagent, ≥99% | Fisher Scientific |

| Sodium Hydroxide | ACS Reagent, ≥97% | VWR |

| Methanol | ACS Reagent, ≥99.8% | J.T. Baker |

| Ethanol | 200 Proof, ACS | Decon Labs |

| Deionized Water | Type I | In-house |

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 202-207 °C (dec.)[4] |

| ¹H NMR (D₂O) | Predicted shifts, actual may vary |

| ¹³C NMR (D₂O) | Predicted shifts, actual may vary |

| Purity (HPLC) | ≥95% |

Note: Spectroscopic data should be confirmed by acquiring experimental spectra of the synthesized compound.

Alternative Synthetic Approaches

While the oxidation of N-methylnicotinamide is a straightforward method, other synthetic strategies for N-methyl-pyridone-carboxamides exist. These can include the N-methylation of the corresponding pyridone-carboxamide precursor. Modern methylation techniques often employ milder and more selective reagents than traditional methods like methyl iodide or dimethyl sulfate. For instance, the use of phenyl trimethylammonium iodide with a suitable base like cesium carbonate in an appropriate solvent can provide high yields of the N-methylated product.

Biological Activity and Signaling Pathways

PARP Inhibition

This compound is a known inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical in the DNA damage response, particularly in the repair of single-strand breaks. By inhibiting PARP, this compound can lead to the accumulation of unrepaired single-strand breaks, which can then be converted into more lethal double-strand breaks during DNA replication. In cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inability to repair these double-strand breaks leads to cell death, a concept known as synthetic lethality.

Caption: The inhibitory effect of this compound on the PARP-mediated DNA repair pathway.

Role as a Uremic Toxin

In the context of chronic kidney disease, impaired renal clearance leads to the accumulation of various metabolic byproducts, termed uremic toxins. This compound is classified as a small, water-soluble uremic toxin. Elevated levels of this compound in patients with renal failure are a concern due to its potential to exert systemic toxic effects, including the inhibition of PARP, which could have unintended consequences in various tissues.

Caption: The pathway leading to the accumulation of this compound in chronic kidney disease.

Conclusion

This application note provides a detailed and practical guide for the chemical synthesis of this compound, a molecule of significant interest in both pharmacology and clinical chemistry. The provided protocol, along with the summary of its biological activities, offers a solid foundation for researchers to produce and investigate this compound. Further studies into the synthesis of this compound analogs and a deeper understanding of its biological roles will continue to be important areas of research.

References

Application Notes and Protocols for the Quantification of Nudifloramide in Plasma using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a primary metabolite of nicotinamide (a form of vitamin B3).[1][2][3] Emerging research has highlighted its significance as a potential biomarker. For instance, elevated plasma concentrations of this compound have been observed in patients with chronic renal failure, suggesting its role as a uremic toxin.[4][5] Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, clinical diagnostics, and drug development programs investigating pathways involving nicotinamide metabolism.

This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is suitable for routine analysis in a research or clinical laboratory setting.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., Chloramphenicol

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (drug-free, sourced from a reputable biobank)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: An isocratic mobile phase consisting of 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) and Acetonitrile in a ratio of 85:15 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: this compound has UV absorbance maxima at approximately 257 nm and 301 nm.[1] Detection at 257 nm is recommended for good sensitivity.

-

Injection Volume: 20 µL.

-

Run Time: Approximately 10 minutes.

Preparation of Solutions

-

Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Chloramphenicol and dissolve it in 10 mL of methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[6][7]

-

Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (10 µg/mL) and vortex briefly.

-

Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11]

-

Specificity: The selectivity of the method is determined by analyzing blank plasma samples from at least six different sources to ensure no interference from endogenous components at the retention times of this compound and the IS.

-

Linearity and Range: The linearity is assessed by preparing calibration curves using spiked plasma samples at a minimum of six concentration levels. The peak area ratio of this compound to the IS is plotted against the nominal concentration. The range is the interval between the upper and lower concentrations that have been demonstrated to be precise, accurate, and linear.

-

Accuracy and Precision: Accuracy and precision are evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in replicates (n=5) on the same day (intra-day) and on three different days (inter-day).[12]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[13]

-

Recovery: The extraction recovery of this compound is determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

-

Stability: The stability of this compound in plasma is evaluated under various conditions, including short-term (room temperature), long-term (frozen at -80°C), and after freeze-thaw cycles.

Data Presentation

The quantitative data from the method validation experiments are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 0.1 - 20.0 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Intra-day Accuracy (%Bias) | -4.5% to +3.8% |

| Inter-day Accuracy (%Bias) | -6.2% to +5.5% |

| Mean Extraction Recovery | 92.5% |

| Short-term Stability (24h, RT) | Stable |

| Long-term Stability (30 days, -80°C) | Stable |

| Freeze-thaw Stability (3 cycles) | Stable |

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Metabolic pathway of Nicotinamide to this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0004193) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. organomation.com [organomation.com]

- 9. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. neuroquantology.com [neuroquantology.com]

- 12. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

Application Note: Quantitative Analysis of Nudifloramide in Human Urine by LC-MS/MS

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nudifloramide (also known as N-methyl-2-pyridone-5-carboxamide or 2-Py) in human urine. This compound is a key metabolite of niacin and its levels can be indicative of niacin intake and metabolism.[1] The described method is intended for use in clinical research and metabolomic studies. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a metabolite of niacin (Vitamin B3) and is formed via the nicotinamide pathway.[1] Accurate measurement of this compound in urine is valuable for assessing niacin status and investigating the metabolic effects of niacin supplementation. LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules in complex biological matrices like urine.[2][3] This method provides a robust and reliable approach for the quantitative determination of this compound, which can be applied in various research and drug development settings.

Experimental

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Stable isotope-labeled internal standard (e.g., this compound-d3)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human urine (drug-free) for calibration standards and quality controls

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation to minimize matrix effects and ensure reproducibility.[4][5]

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.[6]

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (prepared in 50:50 acetonitrile:water).

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase C18 column.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection in positive electrospray ionization (ESI) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Gas Flow Rates: To be optimized for the specific instrument.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 153.1 | 136.1 | 100 | 15 |

| This compound (Quantifier) | 153.1 | 94.1 | 100 | 25 |

| This compound-d3 (IS) | 156.1 | 139.1 | 100 | 15 |

(Note: Precursor and product ions for this compound are based on its molecular weight of 152.15 g/mol and potential fragmentation patterns. The internal standard transitions are hypothetical and would need to be confirmed.)

Method Validation

The method should be validated according to established bioanalytical method validation guidelines. Key parameters to be assessed include:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into drug-free urine. A linear range of 1-1000 ng/mL is suggested.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Selectivity and Specificity: Assessed by analyzing blank urine samples from multiple sources to ensure no endogenous interferences.

-

Matrix Effect: Evaluated to ensure that the urine matrix does not significantly suppress or enhance the ionization of the analyte.

-

Stability: Freeze-thaw stability, short-term stability at room temperature, and long-term storage stability should be determined.

Data Presentation

Table 1: Quantitative Performance of the LC-MS/MS Method for this compound

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | |

| Low QC (3 ng/mL) | Within ± 15% |

| Medium QC (150 ng/mL) | Within ± 15% |

| High QC (800 ng/mL) | Within ± 15% |

| Precision (% CV) | |

| Low QC (3 ng/mL) | < 15% |

| Medium QC (150 ng/mL) | < 15% |

| High QC (800 ng/mL) | < 15% |

(Note: The data presented in this table are representative of expected performance and should be confirmed during method validation.)

Experimental Workflow

Caption: Experimental workflow for this compound detection in urine.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human urine. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method's performance should be thoroughly validated to ensure data quality and reliability.

References

- 1. glpbio.com [glpbio.com]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Nudifloramide: A Standard for Targeted Metabolomics in Clinical and Drug Development Research

Application Note and Protocol

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py or NMPC), is a key metabolite of nicotinamide (Vitamin B3). As an endogenous metabolite, it plays a significant role in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. Clinically, elevated levels of this compound have been identified as a potential biomarker for chronic kidney disease (CKD), where it is considered a uremic toxin. Furthermore, this compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and genomic stability. This dual role as a disease biomarker and a PARP inhibitor makes this compound a crucial analyte in both clinical diagnostics and drug development. The use of a well-characterized this compound standard is essential for accurate and reproducible quantification in metabolomics studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | N-methyl-2-pyridone-5-carboxamide, 2-Py, NMPC |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 701-44-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

This compound in Metabolomics Studies

This compound is a critical component of the NAD+ metabolome. Its quantification provides insights into the flux of nicotinamide and the overall status of NAD+ metabolism. In the context of disease, particularly CKD, the accumulation of this compound in plasma is a key indicator of renal dysfunction. A study by Rutkowski et al. demonstrated significantly elevated plasma concentrations of this compound in patients with chronic renal failure compared to healthy subjects[1][2].

Quantitative Data in Clinical Samples

The following table summarizes the reported plasma concentrations of this compound in healthy individuals and patients with chronic renal failure (CRF).

| Population | Mean Plasma Concentration (μM) | Concentration Range (μM) | Reference |

| Healthy Subjects | 0.83 ± 0.18 | Not Reported | [1][2] |

| CRF Patients | Up to 40 | Not Reported | [1][2] |

Hemodialysis has been shown to significantly reduce plasma this compound concentrations, although levels tend to rebound between dialysis sessions[1]. This highlights the importance of standardized sampling times in longitudinal studies.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the targeted quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is recommended to use a stable isotope-labeled internal standard, such as this compound-d3, for optimal accuracy and precision.

1. Materials and Reagents

-

This compound analytical standard

-

This compound-d3 internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Standard Solution Preparation

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of this compound-d3 (IS) in methanol.

-

Perform serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of methanol containing the internal standard (e.g., at 100 ng/mL).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative Example)

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 153.1 -> Product ion (m/z) 136.1

-

This compound-d3 (IS): Precursor ion (m/z) 156.1 -> Product ion (m/z) 139.1

-

-

Collision Energy: Optimize for the specific instrument.

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.

-

Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.

-

Quantify this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

PARP Inhibition Assay

This compound can be evaluated for its PARP inhibitory activity using commercially available assay kits or by developing an in-house assay. A general workflow for a fluorescence-based PARP inhibition assay is described below.

1. Principle This assay measures the consumption of NAD+ by PARP enzyme. In the presence of a PARP inhibitor like this compound, NAD+ consumption is reduced. The remaining NAD+ is then quantified using a cycling reaction that generates a fluorescent product.

2. Materials

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+

-

This compound

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT)

-

NAD+ cycling reagent and enzyme mix

-

96-well black microplate

-

Fluorescence microplate reader

3. Protocol

-

Prepare a reaction mix containing assay buffer, activated DNA, and NAD+.

-

Add varying concentrations of this compound (or a known PARP inhibitor as a positive control) to the wells of the microplate.

-

Initiate the reaction by adding the PARP1 enzyme to all wells except the negative control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the PARP reaction by adding a potent PARP inhibitor (e.g., Olaparib) or by heat inactivation.

-

Add the NAD+ cycling reagent and enzyme mix to all wells.

-

Incubate the plate in the dark for a specified time (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

4. Data Analysis

-

Calculate the percentage of PARP inhibition for each concentration of this compound compared to the vehicle control.

-